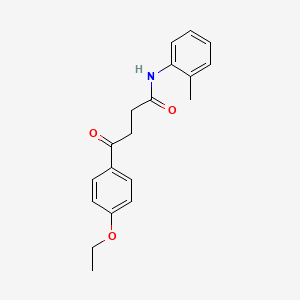![molecular formula C19H13ClO4 B5854558 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications, including medicinal chemistry and drug discovery. This compound is a derivative of cyclopenta[c]chromene, which is a class of compounds known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing DNA damage, inhibiting topoisomerase activity, and modulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to modulate the expression of various genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is its potential use as an anticancer agent. However, there are also some limitations associated with its use in lab experiments. For example, the compound is relatively unstable and can decompose under certain conditions. In addition, its solubility in water is limited, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate. One potential direction is to investigate its use in combination with other anticancer agents to enhance its efficacy. Another direction is to study its mechanism of action in more detail to identify new targets for cancer therapy. Additionally, its potential use in other areas, such as neurodegenerative diseases and inflammation, could also be explored.
Synthesemethoden
The synthesis of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate has been reported in the literature. The most commonly used method involves the condensation of 4-hydroxycoumarin and 2,4-dichlorobenzoic acid in the presence of a suitable catalyst and solvent. The reaction proceeds through an esterification reaction followed by cyclization to form the desired product.
Wissenschaftliche Forschungsanwendungen
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate has been extensively studied for its biological activities, including its potential use as an anticancer agent. Several studies have reported that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Eigenschaften
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c20-15-9-14-12-7-4-8-13(12)19(22)23-16(14)10-17(15)24-18(21)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWPHWAMZSFSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)
![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)


